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Compound of Interest

Compound Name: Fobrepodacin

Cat. No.: B3321803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the investigational drug

Fobrepodacin (SPR720) with established therapies for Nontuberculous Mycobacterial (NTM)

disease. The information is intended to support research and drug development efforts in this

challenging therapeutic area.

Executive Summary
Fobrepodacin, a novel oral DNA gyrase inhibitor, has been under investigation for the

treatment of NTM pulmonary disease. However, its development was recently suspended

following a Phase 2a clinical trial that did not meet its primary endpoint and raised potential

dose-limiting safety concerns, specifically hepatotoxicity at higher doses[1][2]. This contrasts

with the known adverse event profiles of current multi-drug NTM regimens, which are primarily

associated with gastrointestinal intolerance, ototoxicity, and ocular toxicity. This guide presents

a detailed comparison of the available safety data, outlines the experimental methodologies for

safety evaluation, and provides visualizations of key pathways and processes.

Comparative Safety Data
The following tables summarize the reported adverse events for Fobrepodacin and the

standard-of-care (SOC) drugs for NTM treatment. It is important to note that direct comparison

is challenging due to differences in study populations, duration of treatment, and methodologies

for data collection.
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Table 1: Comparison of Key Adverse Events of Fobrepodacin and Standard NTM Therapies

Adverse Event
Category

Fobrepodacin
(SPR720)

Standard NTM
Regimen
(Macrolide +
Rifamycin +
Ethambutol)

Amikacin
Liposome
Inhalation
Suspension (ALIS)

Hepatic

Reversible Grade 3

hepatotoxicity (3

cases at 1000mg/day

in Phase 2a)[1][2]

Hepatotoxicity

(Rifamycin)

Not a prominent

reported side effect

Gastrointestinal

Nausea, vomiting,

diarrhea (mild to

moderate, dose-

dependent in Phase

1)

Nausea, vomiting,

diarrhea, abdominal

pain (Macrolides)

Not a prominent

reported side effect

Neurological

Headache (mild to

moderate, dose-

dependent in Phase

1)

Peripheral neuropathy

(Ethambutol - less

common)

Dizziness

Ocular
No significant events

reported

Optic neuritis,

changes in visual

acuity and color vision

(Ethambutol)

Not a prominent

reported side effect

Auditory/Vestibular
No significant events

reported

Tinnitus, hearing loss

(Macrolides - less

common)

Ototoxicity (hearing

loss, tinnitus,

dizziness, vertigo)

Respiratory
No significant events

reported

Not a prominent

reported side effect

Dysphonia, cough,

sore throat,

bronchospasm[3][4][5]

Table 2: Incidence of Selected Adverse Events
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Drug/Regimen Adverse Event Incidence Rate Source

Fobrepodacin

(1000mg/day)

Grade 3

Hepatotoxicity

3 of 25 patients in

Phase 2a trial
[1][2]

Amikacin Liposome

Inhalation Suspension

(ALIS)

Dysphonia ~47% [6]

Amikacin Liposome

Inhalation Suspension

(ALIS)

Cough

High incidence, often

managed with

bronchodilators

[3][4]

Azithromycin-based

regimen

Gastrointestinal

disturbances

Common, leading to

discontinuation in

some patients

[7]

Ethambutol Ocular toxicity
Dose and duration-

dependent
[7]

Experimental Protocols
Detailed experimental protocols for Fobrepodacin's preclinical toxicology and clinical safety

monitoring are not publicly available. However, based on regulatory guidelines and common

practices in drug development, the following methodologies are typically employed.

Preclinical Toxicology Studies
Preclinical safety evaluation of a new chemical entity like Fobrepodacin would have involved a

comprehensive set of in vitro and in vivo studies designed to identify potential target organ

toxicities and to establish a safe starting dose for human clinical trials. Spero Therapeutics has

stated that Fobrepodacin underwent a suite of preclinical in vitro and in vivo safety, toxicology,

and ADME (absorption, distribution, metabolism, and excretion) studies[8][9]. These likely

included:

In vitro toxicology:

Cytotoxicity assays: To assess the direct toxic effects of the compound on various cell

lines.
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Genotoxicity assays (e.g., Ames test, micronucleus test): To evaluate the potential for the

drug to cause genetic mutations.

hERG channel assay: To assess the risk of drug-induced cardiac arrhythmias (QT

prolongation).

In vivo toxicology:

Single-dose toxicity studies: To determine the maximum tolerated dose (MTD) and acute

toxic effects in animal models (typically rodents and a non-rodent species).

Repeat-dose toxicity studies: To evaluate the toxicological effects of the drug after

repeated administration over a defined period (e.g., 28 or 90 days). These studies were

conducted in rats and non-human primates for Fobrepodacin[2][10]. Key assessments

would include clinical observations, body weight changes, food consumption, hematology,

clinical chemistry, urinalysis, and histopathological examination of all major organs.

Safety pharmacology studies: To investigate the potential undesirable pharmacodynamic

effects of the drug on major physiological systems, including the cardiovascular,

respiratory, and central nervous systems.

Reproductive and developmental toxicology studies: To assess the potential effects on

fertility, embryonic and fetal development, and pre- and postnatal development.

Clinical Trial Safety Monitoring
The safety of participants in the Fobrepodacin clinical trials (NCT03796910 and

NCT05496374) would have been monitored through a rigorous and systematic process

outlined in the clinical trial protocol. This typically includes:

Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Investigators are required

to document and report all AEs and SAEs to the sponsor in a timely manner. An AE is any

untoward medical occurrence in a patient administered a pharmaceutical product, which

does not necessarily have a causal relationship with the treatment. An SAE is any AE that

results in death, is life-threatening, requires hospitalization, or results in persistent or

significant disability/incapacity.
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Regular Clinical Monitoring: This includes physical examinations, vital sign measurements,

and regular consultations with the study participants to assess their health and well-being.

Laboratory Monitoring: Frequent blood and urine tests are conducted to monitor for any

signs of organ toxicity. For Fobrepodacin, this would have included regular monitoring of

liver function tests (ALT, AST, bilirubin) given the observed hepatotoxicity.

Electrocardiogram (ECG) Monitoring: To detect any potential effects on cardiac rhythm.

Data Safety Monitoring Board (DSMB): An independent group of experts that periodically

reviews the accumulating safety data from a clinical trial to ensure the safety of the

participants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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